molecular formula C22H25N3O3S B2464810 N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 852136-84-6

N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2464810
CAS No.: 852136-84-6
M. Wt: 411.52
InChI Key: ROIVZOVMHCMGNV-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide is a high-purity, research-grade chemical compound of significant interest in biochemical and pharmacological research. This small molecule features a distinct structural framework combining indole and benzenesulfonamide pharmacophores linked through a piperidine ring, a configuration observed in compounds targeting critical disease pathways. While direct studies on this specific analog are limited, structurally related N-hydrosulfonylbenzamide and piperidin-1-ylsulfonyl-aromatic compounds demonstrate potent bioactivity, showing promise as inhibitors of viral replication, such as the Dengue virus RNA-dependent RNA polymerase (RdRp) , and key signaling pathways in cancer . Its molecular architecture suggests potential for targeting protein-protein interactions and enzyme active sites, particularly those involving divalent metal ions or hydrophobic binding pockets. Researchers value this compound for exploring novel therapeutic strategies, including the induction of ferroptosis—an iron-dependent form of cell death—in tumor cells via the KEAP1-NRF2-GPX4 axis , or as a chemical probe to study apoptosis and other programmed cell death mechanisms . The presence of the sulfonamide group is frequently associated with modulating intracellular targets and overcoming drug resistance, as seen in related analogs that maintain efficacy against mutant forms of proteins like Smoothened (Smo) in the Hedgehog signaling pathway . This product is provided for non-human research applications only and is strictly intended for use by qualified laboratory professionals. It is not approved for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24-16)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-2-4-12-25/h5-10,13-14,24H,2-4,11-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIVZOVMHCMGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H24N2O2SC_{19}H_{24}N_2O_2S with a molecular weight of 356.47 g/mol. Its structure includes an indole moiety, a piperidine ring, and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer proliferation. For instance, it targets the c-Met receptor, which is implicated in various cancers, including lung cancer .
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly through interactions with serotonin receptors, which could have implications in treating mood disorders .
  • Antioxidant Properties : The presence of the indole structure is associated with antioxidant activity, potentially reducing oxidative stress in cells .

Biological Activity Data

Activity Type Effect Reference
Enzyme Inhibitionc-Met inhibition
Neurotransmitter ModulationPotential serotonin receptor interaction
Antioxidant ActivityReduces oxidative stress

Case Study 1: Cancer Therapeutics

A study demonstrated that this compound effectively inhibited tumor growth in xenograft models of lung cancer by blocking c-Met signaling pathways. This suggests a promising role as an anti-cancer agent .

Case Study 2: Neuropharmacology

In a neuropharmacological study, the compound exhibited significant effects on serotonin receptor modulation in rodent models, indicating potential applications in treating anxiety and depression-related disorders. The results showed a marked increase in serotonin levels following administration of the compound .

Case Study 3: Oxidative Stress Reduction

Research focusing on oxidative stress revealed that this compound could reduce reactive oxygen species (ROS) levels in vitro. This property may contribute to its protective effects against neurodegenerative diseases .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole moiety, a piperidine ring, and a sulfonamide functional group. These structural components contribute to its distinct chemical properties and biological activities. The synthesis typically involves several key steps, conducted under controlled conditions using solvents such as dimethyl sulfoxide or dichloromethane. Temperature and reaction time are critical for optimizing yield and purity, with analytical techniques like thin-layer chromatography and high-performance liquid chromatography employed to monitor progress.

Biological Activities

N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide belongs to the class of sulfonylbenzamides, known for their diverse biological activities, including:

  • Antibacterial Properties : Compounds in this class have shown efficacy against various bacterial strains, making them candidates for antibiotic development.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating potential applications in treating fungal infections.
  • Anticancer Effects : Research suggests that this compound may exhibit significant activity against various cancer cell lines. It is hypothesized that it induces apoptosis in cancer cells, which could be explored further in drug development .

Neuropharmacological Potential

The presence of the indole structure in this compound suggests potential neuropharmacological effects. Indole derivatives are often associated with serotonin receptor modulation, indicating possible applications in treating mood disorders or other neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Anticancer Activity : A study evaluated the anticancer properties of related compounds against a panel of human tumor cell lines. Results indicated significant growth inhibition rates, suggesting potential for further development as anticancer agents .
  • Enzyme Inhibition : Research has shown that derivatives of sulfonamide compounds can inhibit enzymes such as acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. This highlights the therapeutic potential of this compound in neurodegenerative diseases .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of similar compounds have revealed favorable drug-like characteristics, including good solubility and permeability profiles, which are essential for effective therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Key Substituents Pharmacological Target Notable Properties
Target Compound Indole-Benzamide 2-methylindole, 4-piperidinylsulfonyl Hypothesized 5-HT Enhanced solubility (piperidinylsulfonyl), metabolic stability (2-methylindole)
N-[3-(2-dimethylaminoethyl)-2-methylindol-5-yl]-4-fluorobenzamide Indole-Benzamide 3-dimethylaminoethyl, 4-fluoro 5-HT1F agonist High receptor selectivity, oral activity in migraine models
N-methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]ethanesulfonamide Indole-Sulfonamide 3-(1-methylpiperidyl), ethanesulfonamide Not specified Emphasis on solubility and pharmacokinetics
Q1Y (5-[(3S,4R)-3-benzodioxolylmethyl-piperidin-4-yl]-2-fluoro-N-indazolylmethylbenzamide) Indazole-Benzamide Fluorobenzamide, chiral piperidine, benzodioxolyl Undisclosed Chiral centers (2), aromatic bonds (22), potential CNS targeting

Key Research Findings

Substituent Position and Receptor Selectivity
  • The 2-methylindole group in the target compound contrasts with the 3-dimethylaminoethyl substitution in ’s 5-HT1F agonist. Positional differences on the indole ring significantly impact receptor binding: 3-substituents enhance 5-HT1F selectivity, while 2-methyl groups may reduce metabolic oxidation .
Core Structure and Pharmacokinetics
  • Compared to benzimidazole derivatives (), the indole core in the target compound offers stronger π-π stacking with aromatic residues in receptor binding pockets, a critical factor in CNS drug design .
  • Sulfonamide vs. Benzamide : The ethanesulfonamide in ’s compound increases polarity compared to the target’s benzamide, which may limit blood-brain barrier penetration despite improved solubility .
Chirality and Stereochemical Effects
  • The chiral piperidine in Q1Y () highlights the importance of stereochemistry in receptor engagement.

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